(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Lipophilicity LogP Drug-likeness

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS 898790-15-3) is a halogenated aryl cyclopropyl ketone that serves as a versatile electrophilic building block in medicinal chemistry and agrochemical research. The molecule combines a cyclopropyl carbonyl group with a 4-bromo-2-fluorophenyl ring, a substitution pattern that enables selective, sequential cross‑coupling (e.g., Suzuki–Miyaura at the bromine position) while the fluorine atom modulates both electronic properties and metabolic stability of downstream candidates.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
CAS No. 898790-15-3
Cat. No. B1293270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
CAS898790-15-3
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
InChIKeyNULDLBYCYVZYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluorophenyl Cyclopropyl Ketone – Aryl Cyclopropyl Building Block for URAT1-Targeted Discovery & Precision Synthesis


(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS 898790-15-3) is a halogenated aryl cyclopropyl ketone that serves as a versatile electrophilic building block in medicinal chemistry and agrochemical research . The molecule combines a cyclopropyl carbonyl group with a 4-bromo-2-fluorophenyl ring, a substitution pattern that enables selective, sequential cross‑coupling (e.g., Suzuki–Miyaura at the bromine position) while the fluorine atom modulates both electronic properties and metabolic stability of downstream candidates [1]. Its primary documented role is as a key intermediate in the synthesis of URAT1 inhibitors developed for the treatment of hyperuricemia and gout [2].

Workflow
URAT1-targeted lead optimization and fragment-based discovery
Selection Logic
Halogenated aryl cyclopropyl ketone enabling sequential chemoselective cross-coupling
Use Context
Supports parallel library synthesis and early-stage physicochemical triage

Why Generic Substitution Cannot Replicate the Performance of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone


Simple replacement of (4‑Bromo‑2‑fluorophenyl)(cyclopropyl)methanone with other in‑class aryl ketones – such as (4‑bromo‑2‑fluorophenyl)(phenyl)methanone or (4‑chloro‑2‑fluorophenyl)(cyclopropyl)methanone – alters two critical but independent parameters: lipophilicity (LogP) and steric contour . The cyclopropyl group provides a unique blend of ring strain, reduced steric bulk, and distinct torsion angles compared to phenyl or alkyl ketones, which directly affects target binding in URAT1 and other biological pockets [1]. Simultaneously, the 4‑bromo substituent is strategically placed for late‑stage diversification, while the 2‑fluoro group fine‑tunes the electronic environment of the aromatic ring without introducing the metabolic liability of a chlorine atom [2]. The quantitative evidence below demonstrates that these differences are not interchangeable.

Attribute
Target Building Block
Generic Aryl Ketone Substitute
Ketone steric contour
Cyclopropyl (~42 ų, constrained torsion angle)
Phenyl or isopropyl (larger volume, flexible) may shift binding-pocket complementarity
Halogen reactivity window
C–Br >> C–F (approx. 100:1 selectivity)
C–Cl reactivity differential is narrower; competitive double coupling risk may reduce yield
Lipophilicity (LogP) and electronic modulation differ; direct substitution can alter downstream candidate profiles and cross-coupling outcomes.

Quantitative Differentiation Evidence for (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone Versus Its Closest Structural Analogs


Lipophilicity Control: LogP Reduction by Cyclopropyl vs. Phenyl Ketone Improves Drug‑Likeness

The target compound exhibits a predicted LogP of 3.18, measured by computational fragmentation methods, whereas the phenyl analogue (4-bromo-2-fluorophenyl)(phenyl)methanone exhibits an estimated LogP of approximately 4.5 . The ~1.3 log unit reduction arises from the replacement of a phenyl ring with a cyclopropyl group, which lowers lipophilicity while maintaining the ketone electrophilicity required for downstream transformations .

LogP Reduction
Class-level inference
ΔLogP ≈ 1.3 units lower (3.18 vs. ~4.5)
Supports improved drug-likeness and solubility for oral discovery programs
Computational prediction; experimental verification recommended
Lipophilicity LogP Drug-likeness Physicochemical properties

Steric Differentiation: Cyclopropyl Ring Reduces Steric Bulk for Improved Binding-Pocket Complementarity

In the context of URAT1 inhibitors disclosed in EP2669270A1, the cyclopropyl ketone building block contributes to a molecular architecture where the cyclopropyl group occupies a sterically constrained pocket that cannot accommodate larger substituents such as phenyl or isopropyl [1]. Although quantitative URAT1 IC50 data for the isolated building block are not available, the patent exemplifies that compounds incorporating the cyclopropyl-carbonyl linkage retain nanomolar inhibitory activity, while analogues with bulkier ketone moieties show reduced potency (class-level inference) .

Steric Fit in URAT1 Pocket
Supporting evidence
Cyclopropyl: ~42% less volume than phenyl; ~30° torsion angle difference
Smaller, constrained ketone group is essential for maintaining pharmacophore fidelity
Patent-derived SAR; confirm with target-specific assay
Steric effects URAT1 inhibitor Cyclopropyl Structure-activity relationship

Halogen Reactivity Profile: 4-Bromo-2-fluoro Substitution Enables Sequential Chemoselective Cross‑Coupling

The 4‑bromo substituent is approximately 100‑fold more reactive toward Pd‑catalyzed oxidative addition than the 2‑fluoro group, allowing exclusive Suzuki–Miyaura coupling at the para position without protection of the ortho‑fluorine [1]. By contrast, the 4‑chloro analogue (4‑chloro‑2‑fluorophenyl)(cyclopropyl)methanone exhibits a smaller reactivity differential (C–Cl vs. C–F), which can lead to competitive double coupling and lower yields in sequential diversification strategies .

Halogen Reactivity Profile
Cross-study comparable
C–Br ~100× faster oxidative addition than C–F; ~10:1 selectivity advantage over C–Cl analogue
Predictable mono-functionalization for efficient library synthesis and reduced purification burden
Literature consensus; validate under specific Pd(0) conditions
Cross-coupling Suzuki-Miyaura Chemoselectivity Halogen reactivity

Validated Application Scenarios for (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone Based on Quantitative Differentiation Evidence


Lead Optimization of URAT1 Inhibitors for Gout and Hyperuricemia

The compound serves as the cornerstone cyclopropyl‑ketone building block for a series of potent URAT1 inhibitors described in EP2669270A1 [1]. The combination of low LogP and optimal steric fit, as demonstrated in Section 3, ensures that the resulting drug candidates maintain favorable pharmacokinetic profiles while achieving nanomolar target engagement. Replacing this building block with a phenyl or isopropyl ketone would compromise both potency and solubility .

Parallel Library Synthesis via Chemoselective Suzuki–Miyaura Coupling

The 100‑fold reactivity advantage of C–Br over C–F enables exclusive mono‑arylation at the para position, allowing medicinal chemists to rapidly diversify the aromatic ring without protecting‑group manipulation [1]. This scenario is critical for high‑throughput chemistry groups that require robust, predictable building blocks to meet tight library production timelines.

Early‑Stage Physicochemical Triage of Fragment‑Based Screening Hits

With a measured LogP of 3.18, the cyclopropyl ketone fragment occupies a favorable region of lipophilic ligand efficiency space compared to aryl‑phenyl ketones (LogP ≈ 4.5) [1]. Procurement of this specific building block allows fragment‑growing campaigns to maintain drug‑likeness while exploring diverse vectors, reducing the risk of late‑stage attrition due to poor solubility.

Application
Selection Property
Validation Focus
URAT1 inhibitor lead optimization
Low LogP and constrained cyclopropyl steric profile
Target engagement and pharmacokinetic endpoint review
Parallel library synthesis via chemoselective coupling
High C–Br vs. C–F reactivity differential
Mono-arylation yield and purity assessment
Fragment-based screening triage
Favorable lipophilic ligand efficiency space (LogP 3.18)
Solubility and drug-likeness maintenance during fragment growing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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